ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate is a complex organic compound belonging to the pyran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate typically involves multi-component reactions. One common method is the one-pot four-component synthesis, which includes the use of a non-conventional catalyst in an aqueous medium at ambient temperature . This method is eco-friendly and efficient, aligning with the principles of green chemistry.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using renewable resources and recyclable catalysts, are often applied to ensure sustainable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce various alcohols or amines.
Scientific Research Applications
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique chemical properties make it useful in developing new materials and industrial processes.
Mechanism of Action
The mechanism of action of ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been studied as a potential inhibitor of succinate dehydrogenase, an enzyme involved in the mitochondrial TCA cycle and respiration chain . By inhibiting this enzyme, the compound can disrupt cellular respiration and energy production, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
Pyrano[2,3-c]pyrazoles: Known for their pharmacological properties, including anticancer and antimicrobial activities.
4-pyrazolyl-4H-chromenes: Studied for their anti-inflammatory and insecticidal properties.
These compounds share similar core structures but differ in their substituents, leading to unique chemical and biological properties
Properties
IUPAC Name |
ethyl 6-amino-4-(3-bromo-4-fluorophenyl)-5-cyano-2-ethyl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O3/c1-3-13-15(17(22)23-4-2)14(10(8-20)16(21)24-13)9-5-6-12(19)11(18)7-9/h5-7,14H,3-4,21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLQYTORJDLISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(C=C2)F)Br)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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